4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole
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Overview
Description
“4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole” is a chemical compound with potential applications in various fields . It’s part of a broader class of compounds known as difluoromethylated heterocycles .
Synthesis Analysis
The synthesis of such compounds often involves difluoromethylation, a process that has seen significant advances in recent years . This process is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring substituted with various functional groups . These include a chloro group, a difluoromethyl group, and a 2,2-difluoroethoxy)methyl group .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve difluoromethylation processes . These processes can involve various types of bond formations, including C(sp), C(sp2), C(sp3), O, N, or S bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Information such as its melting point, boiling point, density, molecular formula, and molecular weight can be found in specific databases .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-3-(2,2-difluoroethoxymethyl)-1-(difluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF4N2O/c8-4-1-14(7(11)12)13-5(4)2-15-3-6(9)10/h1,6-7H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLCPOBZRWNJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1C(F)F)COCC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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